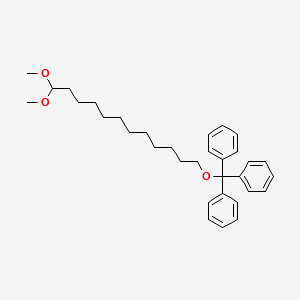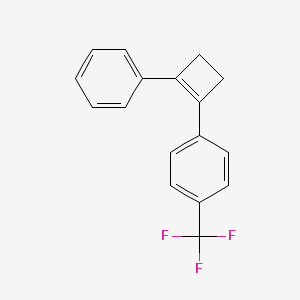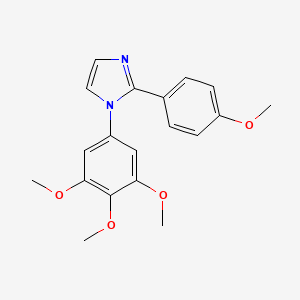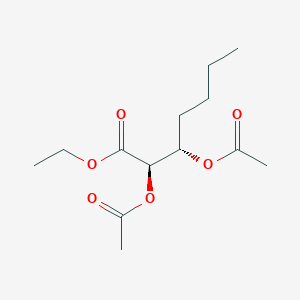
Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-6-(1,3-Dioxolan-2-yl)-1-benzofuran-2-carboxylat ist eine organische Verbindung, die einen Benzofuranring aufweist, der mit einem Dioxolanring und einer Carboxylatestergruppe substituiert ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-6-(1,3-Dioxolan-2-yl)-1-benzofuran-2-carboxylat beinhaltet typischerweise die Acetalisierung einer Carbonylverbindung mit Ethylenglykol in Gegenwart eines sauren Katalysators, um den Dioxolanring zu bilden . Der Benzofuranring kann durch verschiedene Methoden synthetisiert werden, darunter die Cyclisierung von ortho-Hydroxyarylketonen mit Carbonsäuren oder deren Derivaten . Der letzte Schritt beinhaltet die Veresterung, um die Methylcarboxylatestergruppe einzuführen.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die großtechnische Synthese unter ähnlichen Reaktionsbedingungen beinhalten, die jedoch auf höhere Ausbeuten und Reinheit optimiert sind. Dies könnte die Verwendung von Durchflussreaktoren und fortschrittlichen Reinigungsverfahren wie Kristallisation und Chromatographie umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Methyl-6-(1,3-Dioxolan-2-yl)-1-benzofuran-2-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um zusätzliche funktionelle Gruppen einzuführen oder komplexere Strukturen zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die Estergruppe oder den Benzofuranring zu modifizieren.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am Benzofuranring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat (KMnO₄) und Chromtrioxid (CrO₃).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden üblicherweise verwendet.
Substitution: Reagenzien wie Halogene (Cl₂, Br₂) und Nukleophile (NH₃, RNH₂) können unter geeigneten Bedingungen verwendet werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung von Carbonsäuren oder Ketonen führen, während die Reduktion Alkohole oder Alkane liefern kann.
Wissenschaftliche Forschungsanwendungen
Methyl-6-(1,3-Dioxolan-2-yl)-1-benzofuran-2-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein in der organischen Synthese und als Vorläufer für komplexere Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, darunter antimikrobielle und Antikrebsaktivitäten.
Medizin: Wird auf seine potenziellen therapeutischen Anwendungen untersucht, insbesondere in der Arzneimittelentwicklung.
Industrie: Wird bei der Herstellung von Spezialchemikalien und -materialien eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-6-(1,3-Dioxolan-2-yl)-1-benzofuran-2-carboxylat beinhaltet seine Wechselwirkung mit bestimmten molekularen Zielstrukturen und -wegen. Der Benzofuranring kann mit verschiedenen Enzymen und Rezeptoren interagieren und deren Funktionen möglicherweise hemmen oder aktivieren. Der Dioxolanring kann ebenfalls eine Rolle bei der Stabilisierung der Verbindung und der Verbesserung ihrer Bindungsaffinität zu Zielstrukturen spielen.
Wirkmechanismus
The mechanism of action of Methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The benzofuran ring can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The dioxolane ring may also play a role in stabilizing the compound and enhancing its binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Methyl-6-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridincarbonsäure: Ähnliche Struktur, aber mit einem Pyridinring anstelle eines Benzofuranrings.
2-(2-Methyl-1,3-dioxolan-2-yl)-1,1-diphenyl-ethanol: Enthält einen Dioxolanring und eine Diphenylgruppe.
Einzigartigkeit
Methyl-6-(1,3-Dioxolan-2-yl)-1-benzofuran-2-carboxylat ist aufgrund der Kombination aus Benzofuran- und Dioxolanring einzigartig, die spezifische chemische und biologische Eigenschaften verleiht. Diese Kombination findet sich nicht häufig in anderen Verbindungen, was sie zu einem wertvollen Objekt für Forschung und Entwicklung macht.
Eigenschaften
CAS-Nummer |
648915-99-5 |
|---|---|
Molekularformel |
C13H12O5 |
Molekulargewicht |
248.23 g/mol |
IUPAC-Name |
methyl 6-(1,3-dioxolan-2-yl)-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C13H12O5/c1-15-12(14)11-6-8-2-3-9(7-10(8)18-11)13-16-4-5-17-13/h2-3,6-7,13H,4-5H2,1H3 |
InChI-Schlüssel |
IEORPEZMXMGMHR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC2=C(O1)C=C(C=C2)C3OCCO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline](/img/structure/B12603292.png)

![Ethyl 2-{[(4-methoxyphenyl)methoxy]methyl}prop-2-enoate](/img/structure/B12603301.png)
![2H-Pyran, 2-[(2-chloro-2-propen-1-yl)oxy]tetrahydro-](/img/structure/B12603303.png)
![6-Chloro-4-(4-methylpiperazin-1-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12603309.png)
![4-[4,4-Bis(4-chlorophenyl)-3-butenyl]anisole](/img/structure/B12603316.png)
![3-Azabicyclo[3.1.0]hexane, 3-(2-methoxyethyl)-1-(4-methylphenyl)-](/img/structure/B12603320.png)
![Azuleno[1,2-b]thiophene-4,8-dione, 6-(1-methylethyl)-](/img/structure/B12603323.png)


propanedinitrile](/img/structure/B12603344.png)


